2-Chloro-5-(5-ethoxycarbonyl-2-thenoyl)pyridine
Overview
Description
2-Chloro-5-(5-ethoxycarbonyl-2-thenoyl)pyridine is a chemical compound with the molecular formula C13H10ClNO3S It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a thenoyl group that is further substituted with an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-ethoxycarbonyl-2-thenoyl)pyridine typically involves the reaction of 2-chloropyridine with 5-ethoxycarbonyl-2-thenoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5-ethoxycarbonyl-2-thenoyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thenoyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the thenoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include 2-amino-5-(5-ethoxycarbonyl-2-thenoyl)pyridine or 2-thio-5-(5-ethoxycarbonyl-2-thenoyl)pyridine.
Oxidation Reactions: Products include 2-chloro-5-(5-ethoxycarbonyl-2-thenoyl)sulfoxide or sulfone.
Reduction Reactions: Products include 2-chloro-5-(5-ethoxycarbonyl-2-thenoyl)alcohol.
Scientific Research Applications
2-Chloro-5-(5-ethoxycarbonyl-2-thenoyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(5-ethoxycarbonyl-2-thenoyl)pyridine involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the thenoyl group can undergo various transformations, influencing the compound’s reactivity and biological activity. The ethoxycarbonyl group can enhance the compound’s solubility and stability, facilitating its use in different applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(5-methoxycarbonyl-2-thenoyl)pyridine
- 2-Chloro-5-(5-acetyl-2-thenoyl)pyridine
- 2-Chloro-5-(5-benzoyl-2-thenoyl)pyridine
Uniqueness
2-Chloro-5-(5-ethoxycarbonyl-2-thenoyl)pyridine is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and solubility compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 5-(6-chloropyridine-3-carbonyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c1-2-18-13(17)10-5-4-9(19-10)12(16)8-3-6-11(14)15-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGAKOUKIDPSPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641789 | |
Record name | Ethyl 5-(6-chloropyridine-3-carbonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-50-2 | |
Record name | Ethyl 5-[(6-chloro-3-pyridinyl)carbonyl]-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890100-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(6-chloropyridine-3-carbonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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